2-Methoxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-methoxyacetophenone and its derivatives involves various chemical reactions highlighting the compound's versatility and potential for further functionalization. Notably, an organometallic route has been explored, yielding 2′-hydroxy-6′-methoxyacetophenone from 3-methoxyphenol through selective metallation and reaction with acetyl chloride under palladium catalysis, demonstrating a methodological advancement in its synthesis (Mincheva et al., 1995).
Molecular Structure Analysis
The structural parameters of 2-methoxyacetophenone derivatives have been analyzed using various spectroscopic techniques, revealing insights into their molecular geometries and the influence of substituents on their vibrational frequencies. A detailed study using DFT/B3LYP method and spectroscopy provided a comprehensive analysis of the vibrational frequencies and structural parameters, enhancing understanding of its molecular structure (Arjunan et al., 2014).
Chemical Reactions and Properties
2-Methoxyacetophenone participates in various chemical reactions, demonstrating its reactivity and potential for forming complex molecules. One notable reaction is with thionyl chloride in the presence of pyridine, leading to the formation of thiirane derivatives, indicating its versatility in chemical transformations (Ali et al., 1988).
Physical Properties Analysis
The physical properties of 2-methoxyacetophenone, such as its conformational preferences, have been elucidated through spectroscopic analyses. Studies on spin–spin coupling constants and molecular conformations have resolved ambiguities regarding its conformational preferences, contributing to a deeper understanding of its physical characteristics (Schaefer et al., 1984).
Chemical Properties Analysis
The chemical properties of 2-methoxyacetophenone, including its photosensitizing capabilities and interactions with DNA, have been explored through various experiments. Its efficiency in photosensitizing the triplet state of thymidine dinucleotide highlights its potential in biochemical applications (Liu et al., 2015).
Scientific Research Applications
- 2-Methoxyacetophenone is a chemical compound with the formula C9H10O2 . It’s also known as methyl (2-methoxyphenyl) ketone or 2-acetylanisole .
- This compound has been studied for its thermophysical properties . The data available includes its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and density .
- It’s available for purchase from scientific supply companies, indicating it may be used in various laboratory settings .
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Thermophysical Properties Research
- In the field of physical chemistry , 2-Methoxyacetophenone has been studied for its thermophysical properties . The data available includes its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and density .
- The methods of application or experimental procedures involve measuring these properties under various conditions .
- The outcomes of these studies provide valuable data for researchers and engineers who need to know these properties for various applications .
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Fragrance and Flavoring
- In the food and fragrance industry , similar compounds like 4’-methylacetophenone have been used in soaps such as lavender, fragrant myrtle, saffron orchid, and new mowing grass . It can also be used in a small amount in almond, vanilla, and bean-flavored food flavors, and a small amount in tobacco flavor .
- The methods of application involve adding the compound to the product during the manufacturing process .
- The outcome is a product with a specific flavor or fragrance .
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Mass Spectrometry Studies
- In the field of analytical chemistry , 2-Methoxyacetophenone can be used in mass spectrometry studies .
- The methods of application involve using the compound in a mass spectrometer to study its fragmentation pattern .
- The outcomes of these studies provide valuable data for researchers who need to identify or quantify this compound in a mixture .
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Chemical Synthesis
- In the field of organic chemistry , 2-Methoxyacetophenone can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- The methods of application involve carrying out chemical reactions under controlled conditions .
- The outcomes of these reactions are new compounds that have a variety of uses .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNDGUSDBCARGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193778 | |
Record name | alpha-Methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacetophenone | |
CAS RN |
4079-52-1 | |
Record name | 2-Methoxy-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4079-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methoxyacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4V7A57H8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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